
8-Chloro-4-((4-(diethylamino)-1-methylbutyl)amino)-6-nitroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-4-((4-(diethylamino)-1-methylbutyl)amino)-6-nitroquinoline is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-4-((4-(diethylamino)-1-methylbutyl)amino)-6-nitroquinoline typically involves multiple steps. One common method starts with the chlorination of 4-hydroxyquinoline to produce 4-chloroquinoline. This intermediate is then subjected to nitration to introduce the nitro group at the 6-position. The final step involves the substitution of the chlorine atom with the diethylamino-methylbutyl group under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and automated systems can streamline the production process.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-4-((4-(diethylamino)-1-methylbutyl)amino)-6-nitroquinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can replace the chlorine atom under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological activities and properties .
Scientific Research Applications
8-Chloro-4-((4-(diethylamino)-1-methylbutyl)amino)-6-nitroquinoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and pathways.
Industry: Utilized in the development of novel materials and dyes.
Mechanism of Action
The mechanism of action of 8-Chloro-4-((4-(diethylamino)-1-methylbutyl)amino)-6-nitroquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The nitro group plays a crucial role in its reactivity, and the diethylamino-methylbutyl group enhances its binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
- 8-Chloro-4-diethylamino-1-ethyl[1,2,4]triazolo[4,3-a]quinoxaline
- 4-Chloro-8-methylquinoline
Uniqueness
Compared to similar compounds, 8-Chloro-4-((4-(diethylamino)-1-methylbutyl)amino)-6-nitroquinoline stands out due to its unique combination of functional groups, which confer specific biological activities and chemical reactivity. Its structure allows for versatile modifications, making it a valuable compound in various research fields .
Properties
CAS No. |
78703-80-7 |
|---|---|
Molecular Formula |
C18H25ClN4O2 |
Molecular Weight |
364.9 g/mol |
IUPAC Name |
4-N-(7-chloro-6-nitroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine |
InChI |
InChI=1S/C18H25ClN4O2/c1-4-22(5-2)10-6-7-13(3)21-16-8-9-20-17-12-15(19)18(23(24)25)11-14(16)17/h8-9,11-13H,4-7,10H2,1-3H3,(H,20,21) |
InChI Key |
ZGRWXRFFFMOFJD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCC(C)NC1=C2C=C(C(=CC2=NC=C1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


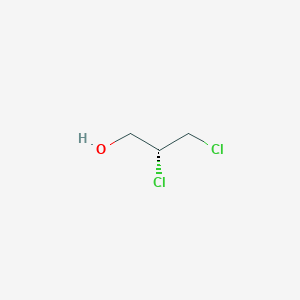
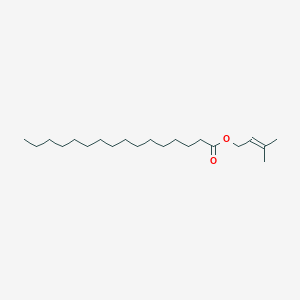
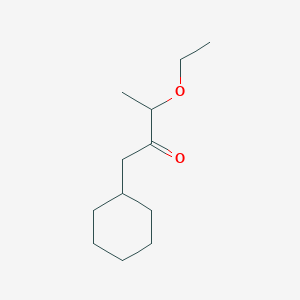

![2-Methyl-1,3-diphenylbicyclo[2.2.1]hept-2-ene](/img/structure/B14439629.png)

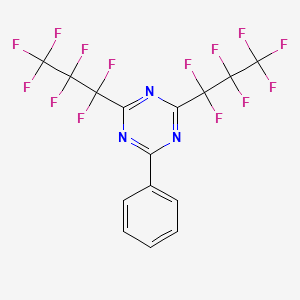

![4,4'-Diheptyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14439660.png)
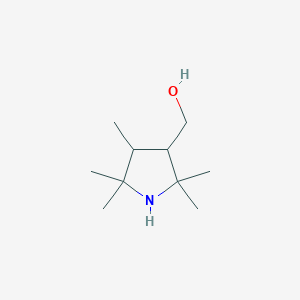
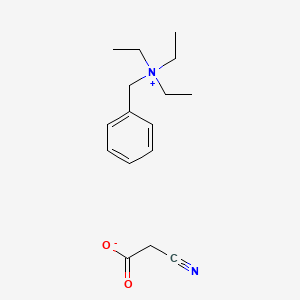
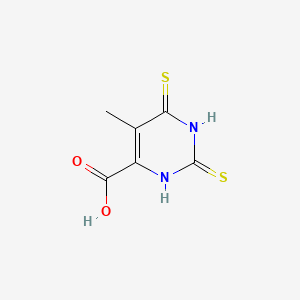
![1-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-2,2-dichloroethan-1-one](/img/structure/B14439690.png)

